molecular formula C9H12F2N2O2 B1652300 4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1423029-57-5

4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1652300
CAS No.: 1423029-57-5
M. Wt: 218.20
InChI Key: QGCMTOXSXOEFLD-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a high-purity chemical intermediate offered for research and development purposes. This compound features a pyrazole core substituted with a difluoromethyl group and a 2-methylpropyl (isobutyl) side chain, making it a structurally relevant building block in organic and agrochemical synthesis . Pyrazole-4-carboxylic acid derivatives, particularly the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid isomer, are established as critical precursors to a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides, which include commercially successful examples like fluxapyroxad and benzovindiflupyr, function by inhibiting a key enzyme in the mitochondrial respiration chain of fungal pathogens, leading to potent and broad-spectrum antifungal activity . The structural characteristics of this compound suggest its primary value lies in exploring novel SDHI candidates and structure-activity relationships, potentially leading to new crop protection solutions with unique biological profiles . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-5(2)3-13-4-6(8(10)11)7(12-13)9(14)15/h4-5,8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCMTOXSXOEFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157624
Record name 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-57-5
Record name 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization with Isobutylhydrazine

Reaction Overview

This approach adapts methodologies from pyrazole syntheses involving hydrazine derivatives. The core strategy involves condensing a difluoroacetyl intermediate with isobutylhydrazine to form the pyrazole ring, followed by hydrolysis to introduce the carboxylic acid moiety.

Synthetic Pathway
  • Formation of Difluoroacetyl Intermediate :
    Ethyl 2-(dimethylaminomethylene)-4,4-difluoro-3-oxobutanoate is synthesized via Claisen condensation of ethyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride.
    $$
    \text{CF}2\text{COCH}2\text{COOEt} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O}} \text{CF}_2\text{C(OEt)=CH-COOEt}
    $$

  • Cyclization with Isobutylhydrazine :
    The intermediate reacts with isobutylhydrazine in a biphasic system (toluene/water) at -10°C–0°C using potassium carbonate as a weak base. This step installs the isobutyl group at N1 and forms the pyrazole core.

  • Hydrolysis to Carboxylic Acid :
    The ethyl ester at C3 is hydrolyzed using aqueous NaOH (2 M) at 80°C for 4 hours, achieving >95% conversion.

Halogenation-Substitution Sequence

Methodology

Based on CN111303034A, this route halogenates a silylated pyrazole precursor at C4, followed by difluoromethyl group installation and carboxylation.

Stepwise Procedure
  • Silylation :
    1-Methyl-3-(trimethylsilyl)pyrazole is brominated at -5°C using Br₂ in dichloromethane, yielding 4-bromo-1-methyl-3-(trimethylsilyl)pyrazole (89.3% yield).

  • Difluoromethylation :
    The bromine atom is displaced using a difluoromethyl copper reagent (CuCF₂H) in DMF at 120°C, achieving 85% substitution efficiency.

  • Carboxylic Acid Introduction :
    Oxidation of a C3 methyl group via KMnO₄ in acidic conditions (H₂SO₄, 60°C) forms the carboxylic acid.

Key Data
Step Conditions Yield
Bromination Br₂, CH₂Cl₂, -5°C 89.3%
Difluoromethylation CuCF₂H, DMF, 120°C 85%
Oxidation KMnO₄, H₂SO₄, 60°C 76%

Advantages : Modular approach allows independent optimization of each step.
Drawbacks : Low functional group tolerance during oxidation; requires hazardous reagents (KMnO₄).

Post-Synthetic Alkylation

Strategy

This method modifies pre-formed pyrazole cores through N-alkylation, as described in WO2014120397A1.

Protocol
  • Base Pyrazole Synthesis :
    Prepare 4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid via cyclization of ethyl 4,4-difluoroacetoacetate with hydrazine hydrate.

  • N-Alkylation :
    React the pyrazole with 1-bromo-2-methylpropane in DMF using K₂CO₃ as a base (80°C, 12 hours).

  • Purification :
    Recrystallize from ethanol/water (4:1) to remove unreacted starting material.

Outcomes
Parameter Result
Alkylation Yield 68%
Isomer Ratio (N1 vs. N2) 88:12
Purity Post-Recrystallization 99.1%

Strengths : Utilizes commercially available reagents.
Limitations : Moderate regioselectivity requires extensive purification.

Comparative Analysis of Methods

Yield and Efficiency

Method Overall Yield Isomer Control Scalability
Cyclization 62–65% Excellent High
Halogenation-Substitution 54–58% Good Moderate
Post-Synthetic Alkylation 58–60% Fair Low

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key pyrazole-carboxylic acid derivatives, focusing on substituents and functional groups:

Compound Name Substituents (Pyrazole Positions) Molecular Formula CAS Number Key Applications/Notes References
4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 1: 2-methylpropyl; 3: COOH; 4: CF2H C9H12F2N2O2 Not provided Pharmaceuticals, agrochemicals (discontinued)
5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid 3: COOH; 4: NO2; 5: 2-methylpropyl C8H11N3O4 222729-55-7 Intermediate in drug synthesis
5-Isobutyl-1H-pyrazole-3-carboxylic acid 3: COOH; 5: 2-methylpropyl C8H12N2O2 92933-49-8 Antimicrobial research
Nurandociguat (1-[(3R)-1-{...}piperidin-3-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) 4: COOH; 5: CF2H; complex biphenyl-piperazine substituent C31H34ClF2N5O2 Not provided Guanylate cyclase activator (cardiovascular therapy)

Key Observations:

  • Substituent Position Matters : The placement of the difluoromethyl group (position 4 vs. 5) significantly alters bioactivity. For example, Nurandociguat’s 5-(difluoromethyl) group is part of a guanylate cyclase-targeting pharmacophore, while the target compound’s 4-(difluoromethyl) group may influence agrochemical interactions .

Pharmacological and Industrial Relevance

  • Nurandociguat : This derivative demonstrates how pyrazole-carboxylic acids are integrated into larger molecular frameworks for targeted therapies. Its biphenyl-piperazine structure enables precise modulation of guanylate cyclase, a key enzyme in vascular regulation .

Biological Activity

4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C11H12F2N3O2
  • Molecular Weight : 259.69 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1244964-06-4

Synthesis

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. Recent advancements have highlighted methods such as:

  • Condensation Reactions : Utilizing diketones and hydrazines.
  • One-Pot Synthesis : Combining multiple reagents in a single reaction vessel to streamline the process.

Antifungal Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antifungal properties. The compound was tested against several phytopathogenic fungi, showing moderate to excellent activity compared to standard antifungal agents like boscalid. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance antifungal efficacy.

CompoundActivity LevelReference
This compoundModerate to Excellent
BoscalidStandard Reference

Molecular docking studies revealed that the compound interacts with specific enzymes involved in fungal metabolism. For instance, it was found to form hydrogen bonds with key amino acids in the active site of succinate dehydrogenase (SDH), which is crucial for fungal respiration. This interaction suggests a potential mechanism for its antifungal activity.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of difluoromethyl and branched alkyl groups has been shown to enhance lipophilicity and improve binding affinity to target proteins.

Key Findings from SAR Studies:

  • Difluoromethyl Group : Increases potency against fungal pathogens.
  • Alkyl Substituents : Modifications can lead to variations in biological activity, indicating the need for careful design in drug development.

Case Study 1: Antifungal Efficacy

In vitro studies demonstrated that compounds similar to this compound were effective against seven different species of phytopathogenic fungi. The most effective derivative showed an inhibition rate exceeding that of traditional antifungals, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research indicated that this compound could inhibit specific enzymes involved in fungal growth, further supporting its role as an antifungal agent. The inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of difluoromethylated precursors with hydrazine derivatives, followed by alkylation and carboxylation. For example, difluoroacetic acid derivatives react with hydrazine to form the pyrazole core, followed by 2-methylpropyl group introduction via nucleophilic substitution. Carboxylic acid formation is achieved through hydrolysis of ester intermediates.
  • Key Parameters :

  • Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
  • Use of catalysts like Pd for efficient alkylation .
  • Purity of starting materials (≥95%) to minimize impurities .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • 1H NMR : Peaks at δ 13.99 (s, 1H, COOH), δ 2.56 (s, 3H, CH3) confirm the pyrazole backbone and substituents.
  • LCMS : Molecular ion [M+1] at m/z 311.1 validates molecular weight .
    • Chromatography :
  • HPLC : Reverse-phase C18 columns (95:5 acetonitrile/water) achieve >97% purity .

Q. What solubility and stability properties should be considered for in vitro assays?

  • Solubility : Moderately soluble in DMSO (≥10 mM) but poorly in aqueous buffers. Pre-solubilize in DMSO for cell-based assays.
  • Stability : Stable at −20°C for 6 months; avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict binding interactions with biological targets?

  • Methodology :

  • Grid Setup : Define binding pockets using co-crystallized ligands (e.g., guanylate cyclase in ).
  • Scoring Function : AutoDock Vina’s hybrid scoring evaluates steric, hydrogen-bonding, and hydrophobic interactions.
  • Validation : Compare predicted binding poses with X-ray crystallography data (RMSD <2.0 Å indicates reliability) .
    • Example : Docking the compound into guanylate cyclase reveals hydrogen bonds with Arg-116 and hydrophobic interactions with the 2-methylpropyl group .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity (e.g., impurities >2% in ).
  • Resolution Strategies :

  • Standardize protocols (e.g., use WHO-recommended cell lines ).
  • Re-test batches with orthogonal methods (e.g., LCMS vs. NMR) to confirm purity .

Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?

  • Structural Modifications :

  • Bioisosteres : Replace the carboxylic acid with a tetrazole to enhance metabolic stability .
  • Prodrugs : Esterify the carboxylic acid to improve oral bioavailability .
    • In Silico Tools : Use QSAR models to predict ADME properties based on logP (calculated ~2.8) and polar surface area (80 Ų) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

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